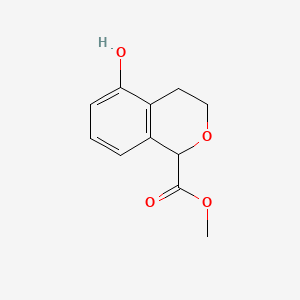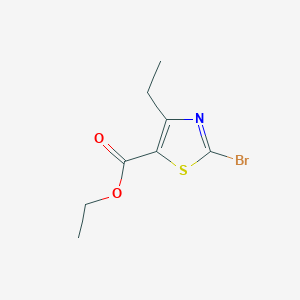
methyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is a chemical compound with the molecular formula C11H12O4 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-2-benzopyran-1-one with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant properties, make it a subject of interest in biochemical studies.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific biological effects.
類似化合物との比較
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can be compared with other similar compounds, such as:
5-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one: This compound shares a similar core structure but lacks the carboxylate ester group.
3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: This compound has a hydroxyl group at a different position and a methyl group instead of a carboxylate ester.
The uniqueness of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
methyl 5-hydroxy-3,4-dihydro-1H-isochromene-1-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10,12H,5-6H2,1H3 |
InChIキー |
GWWXNTHEVXHMFX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C2=C(CCO1)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)






![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
![Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)
